2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-1-6-2-7(12)10-8(6)9-3-5/h1,3-4H,2H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAIRHWVXGTTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2,3-dicarboxypyridine, the compound can be synthesized through esterification, reduction, and chlorination, followed by cyclization using sodium hydride and p-toluenesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anti-cancer properties. For example, a study demonstrated that modifications to the pyrrolidine ring enhanced cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its reactive aldehyde group can participate in various chemical reactions, including condensation and cyclization reactions.
Data Table: Synthetic Routes Involving 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Aldol Condensation | Reaction with ketones | β-hydroxy carbonyl compounds |
| Cyclization | Formation of pyrrolidine derivatives | Heterocyclic compounds |
| Nucleophilic Addition | Reaction with amines | Amine derivatives |
The compound has been investigated for various biological activities beyond anticancer properties. Studies have shown that it may possess anti-inflammatory and antimicrobial effects.
Case Study: Antimicrobial Activity
In vitro studies revealed that certain derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and cancer progression .
Comparison with Similar Compounds
Key Structural Features
The target compound is distinguished by:
- 2-Oxo group : Enhances hydrogen-bonding capacity and influences electronic properties.
- 5-Carboxaldehyde : A reactive site for nucleophilic additions or condensations.
- Pyrrolo[2,3-b]pyridine core : A bicyclic system with conjugated π-electrons, contributing to aromatic stability.
Comparison Table
*Similarity scores calculated based on structural motifs (e.g., functional groups, ring systems) .
Research Findings and Functional Differences
Physicochemical Properties
- Stability : Chloro-substituted derivatives (e.g., CAS 918515-16-9) may exhibit greater thermal stability due to reduced electron-withdrawing effects compared to aldehydes .
Biological Activity
2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The structure consists of a pyrrolopyridine core that can be modified to enhance biological activity. The molecular formula is with a molecular weight of approximately 159.15 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant antimicrobial properties. For example, compounds related to 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
Anti-inflammatory Properties
Research has demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharide (LPS). For instance, one study highlighted a specific derivative that significantly reduced TNF-α levels in vitro, suggesting its potential use in treating inflammatory diseases .
Inhibition of Phosphodiesterases (PDEs)
Another notable biological activity is the inhibition of phosphodiesterase enzymes (PDE4B in particular). Compounds derived from the pyrrolopyridine scaffold have been evaluated for their ability to selectively inhibit PDE4B, which is implicated in various central nervous system (CNS) disorders. One compound exhibited an IC50 value of 0.8 μM against PDE4B, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the pyrrolopyridine structure affect biological activity. Variations in substituents on the nitrogen atoms and the introduction of different aryl groups have been shown to enhance potency and selectivity against specific targets. For example, increasing the size of the amide group generally led to decreased activity in some cases but improved selectivity in others .
Case Studies
-
Case Study on Anti-inflammatory Activity : A derivative was tested for its ability to inhibit TNF-α release in macrophages. The results indicated a significant reduction in TNF-α levels when treated with this compound compared to controls.
Compound TNF-α Inhibition (%) IC50 (µM) Derivative A 75% 5 Control 10% - -
Case Study on PDE Inhibition : A series of derivatives were evaluated for their potency against PDE4B. The results showed that compound B had a remarkable IC50 value of 0.8 μM.
Compound PDE4B IC50 (µM) Compound A 1.5 Compound B 0.8 Rolipram 0.9
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NIS, acetone, rt | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, toluene/EtOH/H₂O, 90–105°C | 70–85 | |
| Aldehyde Oxidation | KOH, EtOH, 80°C | 60–70 |
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
Discrepancies in bioactivity data often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives with controlled modifications (e.g., chloro vs. methoxy groups at position 4) .
- Target Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm target engagement. For example, chloro-substituted derivatives may enhance kinase inhibition but reduce solubility, skewing IC₅₀ values .
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and explain potency differences .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at ~9.8 ppm; pyrrole ring protons at 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₇N₂O₂: calc. 175.0504, obs. 175.0502) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) .
Advanced: How can reaction yields be optimized for aldehyde-functionalized derivatives?
Methodological Answer:
- Protection/Deprotection : Use dioxolane groups to protect aldehyde intermediates during harsh reactions (e.g., acidic/basic conditions), followed by mild acid hydrolysis (HCl/THF) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/EtOH mixtures enhance coupling yields .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The aldehyde group enables diverse derivatization for:
- Enzyme Inhibitors : Covalent binding to cysteine residues (e.g., kinase inhibitors via Michael addition) .
- Prodrug Synthesis : Conjugation with hydrazine or hydroxylamine to form hydrazones/oximes for controlled release .
- Fluorescent Probes : Condensation with amines to form Schiff base sensors for metal ions .
Advanced: How do electronic effects of substituents influence the reactivity of the pyrrolo[2,3-b]pyridine core?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at position 4 increase electrophilicity at the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions) but may deactivate the pyrrole ring .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-electron density, favoring electrophilic substitution at position 5 but reducing oxidation stability .
- Steric Effects : Bulky substituents (e.g., benzyl) at position 2 hinder cross-coupling reactions, requiring larger catalysts (e.g., XPhos Pd G3) .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Toxicity : Assume potential mutagenicity (similar to pyrrole derivatives); use fume hoods and PPE .
- Reactivity : The aldehyde group is sensitive to moisture and light; store under argon at –20°C .
- Waste Disposal : Quench with aqueous NaHSO₃ before disposal to neutralize reactive aldehydes .
Advanced: What strategies mitigate side reactions during Suzuki-Miyaura couplings of brominated derivatives?
Methodological Answer:
- Precatalyst Activation : Use preformed Pd complexes (e.g., Pd(PPh₃)₄) to avoid ligand scrambling .
- Oxygen-Free Conditions : Degas solvents (toluene/EtOH/H₂O) via freeze-pump-thaw cycles to prevent Pd oxidation .
- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ in polar solvents to enhance solubility and reduce protodehalogenation .
Basic: How is the purity of synthesized derivatives validated?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., MeCN/H₂O + 0.1% TFA) to achieve >95% purity .
- Melting Point Analysis : Compare observed values with literature data (e.g., 210–212°C for the aldehyde derivative) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can computational tools predict the metabolic stability of derivatives?
Methodological Answer:
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (target <3), CYP450 inhibition, and plasma protein binding .
- Metabolite Identification : Simulate Phase I oxidation (e.g., aldehyde → carboxylic acid) via density functional theory (DFT) calculations .
- DMPK Profiling : Combine in vitro microsomal stability assays (human liver microsomes) with in silico predictions for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
